molecular formula C19H22N6O3 B6577320 2-(1-methyl-2,4-dioxo-9-phenethyl-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide CAS No. 877804-13-2

2-(1-methyl-2,4-dioxo-9-phenethyl-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

Cat. No.: B6577320
CAS No.: 877804-13-2
M. Wt: 382.4 g/mol
InChI Key: IAUOBRHFJDOTJT-UHFFFAOYSA-N
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Description

2-(1-Methyl-2,4-dioxo-9-phenethyl-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide is a heterocyclic compound featuring a pyrimido[2,1-f]purine core fused with a phenethyl-substituted acetamide moiety. This structure integrates a bicyclic system with a 1-methyl-2,4-dioxo group and a phenethyl side chain, contributing to its unique physicochemical and biological properties.

Properties

IUPAC Name

2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-22-16-15(17(27)25(19(22)28)12-14(20)26)24-10-5-9-23(18(24)21-16)11-8-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUOBRHFJDOTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3CCCN(C3=N2)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-methyl-2,4-dioxo-9-phenethyl-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide involves several steps. The synthetic route typically starts with the preparation of the pyrimido[2,1-f]purin core, followed by the introduction of the phenethyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-(1-methyl-2,4-dioxo-9-phenethyl-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-methyl-2,4-dioxo-9-phenethyl-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-2,4-dioxo-9-phenethyl-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrimido[2,1-f]purine 1-Methyl, 2,4-dioxo, 9-phenethyl, acetamide C₂₁H₂₃N₅O₃ 401.45 Phenethyl enhances lipophilicity; acetamide promotes hydrogen bonding
Ethyl [9-(4-chlorophenyl)-1-methyl-2,4-dioxo-...]acetate () Pyrimido[2,1-f]purine 4-Chlorophenyl, ethyl ester C₁₉H₂₀ClN₅O₄ 417.85 Chlorophenyl increases electron-withdrawing effects; ethyl ester improves bioavailability
7-Acetamido-9-benzyl-1,3-dimethyl-6-hydroxy... () Pyrimido[2,1-f]purine Benzyl, 6-hydroxy, 1,3-dimethyl C₂₀H₂₁N₅O₄ 395.41 Hydroxy group enhances solubility; benzyl reduces steric hindrance
2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl)acetamide () Pyrimidinone Bis-hydroxyethyl, dioxo C₁₀H₁₆N₃O₅ 273.25 Hydroxyethyl groups increase hydrophilicity; simpler core lacks fused purine

Pharmacological and Biochemical Comparisons

Enzyme Inhibition Profiles

  • Target Compound : Likely inhibits kinases or viral enzymes (inferred from ’s analog with pyrimido[4,5-b][1,4]diazepine-dione core). The phenethyl group may enhance membrane permeability, while the acetamide stabilizes interactions via hydrogen bonding .
  • Ethyl Ester Analog () : The 4-chlorophenyl group may improve binding to hydrophobic enzyme pockets (e.g., HIV-1 RT), while the ethyl ester acts as a prodrug, requiring hydrolysis for activation .
  • Benzyl-Hydroxy Analog () : The 6-hydroxy group could facilitate chelation with metal ions in catalytic sites (e.g., metalloproteinases), and benzyl provides moderate lipophilicity .

Antitumor Activity

  • Pyrimido[2,1-f]purine derivatives (e.g., ) show cytotoxicity against cancer cell lines by intercalating DNA or inhibiting topoisomerases. The target compound’s phenethyl group may enhance tumor targeting via enhanced lipophilicity .

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